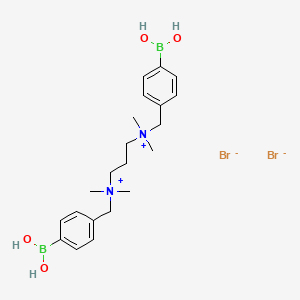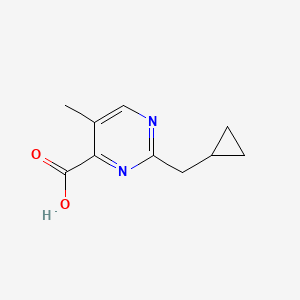
2-(Trifluoromethoxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H3F3N2O. It is a derivative of isonicotinonitrile, where a trifluoromethoxy group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)isonicotinonitrile typically involves the introduction of the trifluoromethoxy group into the isonicotinonitrile structure. One common method is the trifluoromethoxylation of isonicotinonitrile using trifluoromethoxylating reagents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trifluoromethoxylating Reagents: Used for introducing the trifluoromethoxy group.
Oxidizing Agents: Used in oxidation reactions.
Reducing Agents: Used in reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
2-(Trifluoromethoxy)isonicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. Detailed mechanistic studies are essential to fully understand its mode of action .
Comparison with Similar Compounds
2-(Trifluoromethoxy)isonicotinonitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)isonicotinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Methoxy)isonicotinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-(trifluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H |
InChI Key |
FEWRCXDOJDWGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)


![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)

![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)

![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)




![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
